molecular formula C15H18IN3O3S B2486303 Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate CAS No. 1023835-50-8

Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate

Cat. No. B2486303
M. Wt: 447.29
InChI Key: MXDSAGMEBPIPJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions that provide insights into potential methods for synthesizing Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate. For example, secondary amines reacting with ethyl carboxylates to yield N,N'-disubstituted piperazine derivatives regardless of the reactant ratio suggests a versatile approach to modifying the piperazine core (Vasileva et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as the study of complexes formed by ethyl piperazine derivatives with metal ions, offers a glimpse into how ethyl piperazinecarboxylates might interact with other chemical entities. This analysis indicates the potential for forming coordination compounds with various geometries (Prakash et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of ethyl piperazinecarboxylates and related compounds reveal their reactivity and potential applications. For instance, the carbonylation reactions involving piperazines under specific conditions demonstrate the versatility and reactivity of the piperazine ring, which could be relevant to the compound (Ishii et al., 1997).

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research has demonstrated the potential of ethyl piperazine-1-carboxylate derivatives in generating compounds with significant antimicrobial, antiurease, and antilipase activities. For instance, the microwave-assisted synthesis of hybrid molecules incorporating penicillanic acid or cephalosporanic acid moieties has led to the discovery of compounds with moderate to good antimicrobial activity against various microorganisms. Some derivatives also showed promising antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Chemistry of Iminofurans and Piperazine Derivatives

In another study, ethyl carboxylates reacted with secondary amines to produce N,N′-disubstituted piperazine derivatives, demonstrating the versatility of such compounds in chemical synthesis (Vasileva, V. Y. Vaganov, Shipilovskikh, & Rubtsov, 2018).

Crystalline Synthesis Using Triphosgene

The synthesis of crystalline piperazine-1-carboxamido derivatives using triphosgene under mild conditions indicates the methodological advancements in preparing such compounds. This process avoids using traditional chlorinating agents, offering a cleaner and safer alternative (Wei, Li, Yang, Chang, & Yanwei, 2008).

Novel Insecticides Design

The use of piperazine derivatives in designing novel insecticides based on serotonergic ligands highlights the application of such compounds in developing new modes of action for pest control. This approach not only provides a new class of insecticides but also demonstrates the potential for targeting specific receptors in pests for more efficient control (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Anticonvulsant Activity

Research into the anticonvulsant activity of piperazine derivatives underscores their potential in medical applications. The synthesis of certain piperazine compounds has been evaluated for their effectiveness in controlling seizures, indicating the therapeutic potential of these molecules (Pandey, Pandey, Kumar, Kumar, Singh, Singh, Parmar, & Parmar, 1980).

Safety And Hazards

In terms of safety, it’s important to avoid skin contact with Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate. If skin contact occurs, it’s advised to remove any contaminated clothing and shoes and wash with plenty of soap .

properties

IUPAC Name

ethyl 4-[(4-iodobenzoyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O3S/c1-2-22-15(21)19-9-7-18(8-10-19)14(23)17-13(20)11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDSAGMEBPIPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((4-iodophenyl)carbonylamino)thioxomethyl)piperazinecarboxylate

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